molecular formula C147H151Cl8N27O18 B1160098 Menhaden Oil CAS No. 8002-50-4

Menhaden Oil

Cat. No.: B1160098
CAS No.: 8002-50-4
M. Wt: 2867.5 g/mol
InChI Key: VOVOJEAOTAJEID-UHFFFAOYSA-N
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Description

Menhaden oil is derived from the menhaden fish, a small, oily fish found in the Atlantic Ocean and the Gulf of Mexico. This oil is a rich source of omega-3 fatty acids, including eicosapentaenoic acid and docosahexaenoic acid, which are known for their significant health benefits. This compound is widely used in dietary supplements, animal feed, and industrial applications due to its high nutritional value and sustainability .

Mechanism of Action

Target of Action

Menhaden oil, a rich source of omega-3 fatty acids, primarily targets the body’s inflammatory and cardiovascular systems . It is known to interact with various enzymes and receptors involved in these systems, such as delta-6-desaturase , which plays a crucial role in the metabolic conversion of essential polyunsaturated fatty acids (PUFAs) like linoleic acid (LA) and α-linolenic acid (ALA) into highly unsaturated fatty acids (HUFAs) .

Mode of Action

This compound’s interaction with its targets leads to several changes in the body. The oil is rich in omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known to have anti-inflammatory effects . These fatty acids can inhibit the production of pro-inflammatory mediators, thereby reducing inflammation . Furthermore, this compound can influence the fatty acid composition of cell membranes, affecting their fluidity and function .

Biochemical Pathways

This compound affects several biochemical pathways. It influences the metabolism of PUFAs, particularly the conversion of LA and ALA into HUFAs . This process involves the enzyme delta-6-desaturase, which is inhibited in the absence of this compound . By providing HUFAs directly, this compound can bypass this step, leading to the restoration of the PUFA profile in the body . Additionally, the omega-3 fatty acids in this compound can be metabolized into resolvins and protectins, which are potent anti-inflammatory and neuroprotective agents .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, the fatty acids in this compound are absorbed in the intestines and transported to the liver, where they are metabolized . The resulting metabolites are then distributed throughout the body, where they exert their effects . The exact bioavailability of this compound can vary depending on several factors, including the individual’s metabolic rate and the presence of other nutrients in the diet .

Result of Action

The action of this compound results in several molecular and cellular effects. It can reduce inflammation, improve lipid profiles, and enhance cognitive function . At the cellular level, this compound can alter the fatty acid composition of cell membranes, affecting their fluidity and function . It can also modulate the expression of various genes involved in inflammation and lipid metabolism .

Action Environment

Environmental factors can influence the action of this compound. For instance, the growth of menhaden fish, the primary source of this compound, is influenced by environmental conditions such as wind patterns and climate cycles . These factors can affect the quality and composition of the oil, thereby influencing its efficacy and stability . Additionally, anthropogenic influences have been found to affect menhaden in the Atlantic more than in the Gulf, where environmental factors were the more dominant predictors of growth .

Biochemical Analysis

Biochemical Properties

Menhaden oil plays a crucial role in various biochemical reactions, primarily due to its high content of omega-3 polyunsaturated fatty acids. These fatty acids are involved in the synthesis of eicosanoids, which are signaling molecules that regulate inflammation and immunity . This compound interacts with enzymes such as cyclooxygenase and lipoxygenase, which convert eicosapentaenoic acid and docosahexaenoic acid into eicosanoids . Additionally, this compound interacts with proteins involved in lipid metabolism, such as peroxisome proliferator-activated receptors, which regulate the expression of genes involved in fatty acid oxidation and storage .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to activate peroxisome proliferator-activated receptors, leading to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in inflammation . This results in reduced inflammation and improved lipid metabolism in cells . This compound also affects cell signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which plays a key role in regulating immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes, receptors, and transcription factors . This compound exerts its effects by binding to peroxisome proliferator-activated receptors, which are nuclear receptors that regulate gene expression . This binding leads to the activation of these receptors and subsequent changes in gene expression, resulting in increased fatty acid oxidation and decreased inflammation . This compound also inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory eicosanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under controlled conditions, but it can undergo oxidation and degradation when exposed to light, heat, and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including reduced inflammation and improved lipid metabolism . The extent of these effects can vary depending on the duration and conditions of the study .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low to moderate doses, this compound has been shown to have beneficial effects on lipid metabolism, inflammation, and overall health . At high doses, this compound can have toxic or adverse effects, including gastrointestinal disturbances and oxidative stress . Threshold effects have been observed, where the beneficial effects of this compound plateau or diminish at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid oxidation and eicosanoid synthesis . The omega-3 polyunsaturated fatty acids in this compound are metabolized by enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in the beta-oxidation of fatty acids . This compound also affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters and binding proteins such as fatty acid-binding proteins, which facilitate its uptake and distribution within cells . This compound can also accumulate in specific tissues, such as adipose tissue and the liver, where it exerts its effects on lipid metabolism and inflammation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are influenced by targeting signals and post-translational modifications . This compound is primarily localized in the cytoplasm and mitochondria, where it participates in fatty acid oxidation and energy production . It can also be found in the endoplasmic reticulum, where it is involved in lipid synthesis and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Menhaden oil can be synthesized through enzymatic modification. For instance, caprylic acid and stearic acid can be incorporated into this compound using lipase enzymes to produce structured lipids. This process involves specific molar ratios and reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of oil from the fish using mechanical pressing or solvent extraction methods. The extracted oil is then refined to remove impurities and improve its quality. The refining process includes steps such as degumming, neutralization, bleaching, and deodorization .

Chemical Reactions Analysis

Types of Reactions: Menhaden oil undergoes various chemical reactions, including:

    Oxidation: this compound is prone to oxidation due to its high content of polyunsaturated fatty acids.

    Transesterification: This reaction involves the conversion of triglycerides in this compound to fatty acid ethyl esters using lipase enzymes.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen and metal catalysts.

    Transesterification: Reagents include ethanol and lipase enzymes.

Major Products:

Comparison with Similar Compounds

Menhaden oil is often compared to other fish oils, such as those derived from salmon, tuna, and sardines. While all these oils are rich in omega-3 fatty acids, this compound is unique due to its high sustainability and lower levels of environmental contaminants . Similar compounds include:

This compound stands out for its eco-friendly production and high nutritional value, making it a preferred choice for various applications.

Properties

CAS No.

8002-50-4

Molecular Formula

C147H151Cl8N27O18

Molecular Weight

2867.5 g/mol

IUPAC Name

6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-[1-[3-[5-(dimethylamino)-2-oxopent-3-enyl]phenyl]ethyl]-2-[(1-methylpyrazol-3-yl)amino]pyrido[2,3-d]pyrimidin-7-one;6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-[1-[3-[5-(dimethylamino)-2-oxopent-3-enyl]phenyl]ethyl]-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one;6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-[1-[3-[5-(dimethylamino)-2-oxopent-3-enyl]phenyl]ethyl]-2-[(5-morpholin-4-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-[1-[3-[5-(dimethylamino)-2-oxopent-3-enyl]phenyl]ethyl]-2-(pyrimidin-4-ylamino)pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C40H42Cl2N6O5.C39H41Cl2N7O5.C34H35Cl2N7O4.C34H33Cl2N7O4/c1-25(27-9-6-8-26(20-27)21-31(49)10-7-15-46(2)3)48-38-28(22-32(39(48)50)35-36(41)33(51-4)23-34(52-5)37(35)42)24-43-40(45-38)44-29-11-13-30(14-12-29)47-16-18-53-19-17-47;1-24(26-9-6-8-25(18-26)19-29(49)10-7-13-46(2)3)48-37-27(20-30(38(48)50)34-35(40)31(51-4)21-32(52-5)36(34)41)22-43-39(45-37)44-33-12-11-28(23-42-33)47-14-16-53-17-15-47;1-20(22-10-7-9-21(15-22)16-24(44)11-8-13-41(2)3)43-32-23(19-37-34(39-32)38-28-12-14-42(4)40-28)17-25(33(43)45)29-30(35)26(46-5)18-27(47-6)31(29)36;1-20(22-9-6-8-21(14-22)15-24(44)10-7-13-42(2)3)43-32-23(18-38-34(41-32)40-28-11-12-37-19-39-28)16-25(33(43)45)29-30(35)26(46-4)17-27(47-5)31(29)36/h6-14,20,22-25H,15-19,21H2,1-5H3,(H,43,44,45);6-12,18,20-24H,13-17,19H2,1-5H3,(H,42,43,44,45);7-12,14-15,17-20H,13,16H2,1-6H3,(H,37,38,39,40);6-12,14,16-20H,13,15H2,1-5H3,(H,37,38,39,40,41)

InChI Key

VOVOJEAOTAJEID-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)CC(=O)C=CCN(C)C)N2C3=NC(=NC=C3C=C(C2=O)C4=C(C(=CC(=C4Cl)OC)OC)Cl)NC5=CC=C(C=C5)N6CCOCC6.CC(C1=CC=CC(=C1)CC(=O)C=CCN(C)C)N2C3=NC(=NC=C3C=C(C2=O)C4=C(C(=CC(=C4Cl)OC)OC)Cl)NC5=NC=C(C=C5)N6CCOCC6.CC(C1=CC=CC(=C1)CC(=O)C=CCN(C)C)N2C3=NC(=NC=C3C=C(C2=O)C4=C(C(=CC(=C4Cl)OC)OC)Cl)NC5=NC=NC=C5.CC(C1=CC=CC(=C1)CC(=O)C=CCN(C)C)N2C3=NC(=NC=C3C=C(C2=O)C4=C(C(=CC(=C4Cl)OC)OC)Cl)NC5=NN(C=C5)C

Synonyms

Menhaden Oil;  Menhaden Glyceridic Oils;  Menhaden Oils;  Brevoortia Oil;  Brevoortia Tyrannus Oil;  Menhaden Fish Oil;  Mossbunker Oil;  Pogy Oil;  Virginia Prime Gold;  Z 3 (Oil)

Origin of Product

United States
Customer
Q & A

ANone: Menhaden oil, rich in EPA and DHA, exerts a multifaceted influence on lipid metabolism. Studies have demonstrated that this compound feeding can lead to:

  • Reduced Triglyceride Levels: this compound diminishes hepatic triglyceride concentrations, hepatic triglyceride secretion rates, and overall triglyceridemia in rats compared to diets rich in saturated fats like beef tallow. [, ]
  • Lowered Cholesterol Levels: Both this compound and cod protein, when compared to beef tallow and casein respectively, contribute to decreased plasma cholesterol concentrations. This effect is linked with a reduction in hepatic cholesterol concentrations. []
  • Modified Enzyme Activity: While not directly impacting postheparin plasma lipoprotein lipase (LPL) activity, this compound reduces the activity of hepatic triglyceride lipase compared to beef tallow. []

ANone: Yes, the interaction of this compound with other dietary components can significantly alter its metabolic impact:

  • This compound and Fructose: Combining a high-fat this compound diet with fructose, even while increasing n-3 fatty acid intake, does not prevent the imbalances in hepatic lipid metabolism typically observed with obesity and type 2 diabetes. This combination even exacerbates plasma cholesterol and triglyceride levels. []

ANone: this compound is not a single compound but a complex mixture of triglycerides, primarily composed of fatty acids esterified to a glycerol backbone. Therefore, it does not have a single molecular formula or weight.

ANone: While this compound itself isn't analyzed with spectroscopic methods like IR or NMR due to its complex nature, these techniques are valuable for studying:

  • Fatty Acid Composition: Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is commonly employed to determine the fatty acid profile of this compound, including the proportions of EPA, DHA, and other fatty acids. []
  • Oxidation Status: Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) are valuable for monitoring lipid oxidation in this compound, which is crucial for assessing its quality and stability. [, ]

ANone: Temperature significantly influences the viscosity and oxidation rate of unrefined this compound:

  • Viscosity: this compound exhibits non-Newtonian fluid behavior at lower temperatures (5 to 25 degrees C), behaving like a Newtonian fluid at 30 degrees C. Its viscosity is significantly higher at lower temperatures. []
  • Oxidation Rate: The rate of lipid oxidation in this compound is temperature-dependent, with minimal oxidation observed at 25 and 35 degrees C for 6 hours. Higher temperatures (45 to 85 degrees C) during heating increase the oxidation rate. []

ANone: Yes, this compound can be enzymatically modified to create structured lipids (SLs) with improved functionality in food applications. For example:

  • Cake Preparation: Structured lipids produced from this compound, when combined with phytosterol or sucrose stearate/ascorbyl palmitate blends to form organogels, can serve as viable alternatives to shortening in yellow cake. These organogels, containing beneficial omega-3 fatty acids, have the potential to reduce saturated fat intake. [, ]

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